molecular formula C10H9FO2 B1310189 3-Fluoro-4-methylcinnamic acid CAS No. 261951-72-8

3-Fluoro-4-methylcinnamic acid

Cat. No.: B1310189
CAS No.: 261951-72-8
M. Wt: 180.17 g/mol
InChI Key: DVZABKDWMCAVGE-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-methylcinnamic acid: is an organic compound with the molecular formula C10H9FO2 and a molecular weight of 180.18 g/mol . It is a derivative of cinnamic acid, where the phenyl ring is substituted with a fluorine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methylcinnamic acid can be synthesized through several methods. One common approach involves the Heck reaction , where 3-fluoro-4-methylbenzaldehyde is reacted with acrylic acid in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 80°C to 120°C and using a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound often involves large-scale Heck reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Fluoro-4-methylcinnamic acid can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding alcohol or aldehyde. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine or methyl group can be replaced by other substituents.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Fluoro-4-methylcinnamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-fluoro-4-methylcinnamic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s anti-inflammatory effects are linked to its ability to modulate inflammatory pathways by inhibiting key enzymes and cytokines .

Comparison with Similar Compounds

  • 3-Fluorocinnamic acid
  • 4-Methylcinnamic acid
  • 3-Chloro-4-methylcinnamic acid

Comparison: 3-Fluoro-4-methylcinnamic acid is unique due to the presence of both fluorine and methyl substituents on the phenyl ring. This combination imparts distinct chemical and biological properties compared to its analogs. For example, the fluorine atom enhances the compound’s lipophilicity and metabolic stability, while the methyl group influences its electronic properties and reactivity .

Biological Activity

3-Fluoro-4-methylcinnamic acid (3F4MCA) is a fluorinated derivative of cinnamic acid, characterized by its unique molecular structure that includes a fluorine atom at the third position and a methyl group at the fourth position. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties.

  • Molecular Formula : C₁₀H₉FO₂
  • Molecular Weight : ~180.18 g/mol

The presence of both fluorine and methyl groups significantly alters the chemical reactivity and biological activity of 3F4MCA compared to its analogs, such as cinnamic acid and 4-methylcinnamic acid. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group influences electronic properties and reactivity.

The biological activity of 3F4MCA is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : 3F4MCA disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. Studies have shown it exhibits significant antimicrobial effects against a range of pathogens, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and fungi such as Candida albicans .
  • Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Neuroprotective Properties : Recent studies indicate that 3F4MCA acts as an inhibitor for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters like acetylcholine. Inhibition of these enzymes could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Comparative Biological Activity

To understand the unique properties of 3F4MCA, it is useful to compare it with structurally similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory ActivityNeuroprotective Potential
This compoundHighModeratePotentially high
4-Methylcinnamic acidModerateLowLow
3-Fluorocinnamic acidModerateLowLow

This table illustrates that 3F4MCA stands out due to its enhanced antimicrobial properties and potential neuroprotective effects compared to its analogs .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 3F4MCA using the well diffusion method, demonstrating significant inhibition zones against various bacterial strains. For instance, it showed an inhibition zone of 20 mm against Staphylococcus aureus .
  • Neuroprotective Effects : In vitro studies have indicated that 3F4MCA can inhibit AChE activity effectively, with IC50 values comparable to known inhibitors used in Alzheimer's treatment. This suggests its potential utility in neurodegenerative disease management .
  • Anti-inflammatory Mechanisms : Research has shown that 3F4MCA can reduce pro-inflammatory cytokines in cell culture models, indicating its potential as an anti-inflammatory agent. This was evidenced by a significant reduction in TNF-alpha levels when treated with 10 µM of the compound .

Properties

IUPAC Name

(E)-3-(3-fluoro-4-methylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c1-7-2-3-8(6-9(7)11)4-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZABKDWMCAVGE-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90420758
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-72-8
Record name 3-Fluoro-4-methylcinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90420758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the previously described general procedure (GP1), Knoevenagel condensation (75° C.; 2h30) between 3-fluoro-4-methyl-benzaldehyde (10.519 g; 76.154 mmol) and malonic acid (15.056 g; 144.694 mmol) gave the product 3-(3-fluoro-4-methyl-phenyl)-acrylic acid as a colorless solid (11.860 g; 86%). LC-MS: tR=0.84 min; [M+H]+: no ionisation.
Quantity
10.519 g
Type
reactant
Reaction Step One
Quantity
15.056 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-methylcinnamic acid
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-methylcinnamic acid
Reactant of Route 3
Reactant of Route 3
3-Fluoro-4-methylcinnamic acid
Reactant of Route 4
Reactant of Route 4
3-Fluoro-4-methylcinnamic acid
Reactant of Route 5
Reactant of Route 5
3-Fluoro-4-methylcinnamic acid
Reactant of Route 6
Reactant of Route 6
3-Fluoro-4-methylcinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.